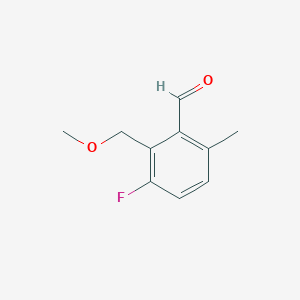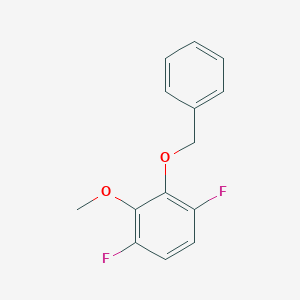
1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylpyrrole and 5-bromo-2-(trifluoromethoxy)benzene.
Bromination: The bromination of 2,5-dimethylpyrrole can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated pyrrole is then subjected to a coupling reaction with 5-bromo-2-(trifluoromethoxy)benzene using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.
科学的研究の応用
1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
1-(5-Bromo-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(5-Chloro-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications.
特性
IUPAC Name |
1-[5-bromo-2-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)11-7-10(14)5-6-12(11)19-13(15,16)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPBNLPAGHIAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)Br)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)






![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)


